2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole

Catalog No.
S13959610
CAS No.
M.F
C9H6F4N2O
M. Wt
234.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimid...

Product Name

2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole

IUPAC Name

6-fluoro-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole

Molecular Formula

C9H6F4N2O

Molecular Weight

234.15 g/mol

InChI

InChI=1S/C9H6F4N2O/c1-16-7-3-6-5(2-4(7)10)14-8(15-6)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

IACLNZDRWXDCQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(N2)C(F)(F)F)F

2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole is a synthetic compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds containing a fused benzene and imidazole ring. This compound features a trifluoromethyl group, a fluorine atom, and a methoxy group, which contribute to its unique chemical properties. The presence of these substituents can significantly influence the compound's reactivity and biological activity.

The chemical behavior of 2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole can be characterized by several types of reactions:

  • Substitution Reactions: The trifluoromethyl and fluorine groups can be replaced by nucleophiles or electrophiles under appropriate conditions.
  • Oxidation and Reduction: The methoxy group can undergo oxidation to yield corresponding aldehydes or acids, while the benzene ring may be subjected to reduction reactions.
  • Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the formation of more complex molecular architectures.

Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Specifically, 2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole may exhibit enhanced lipophilicity and metabolic stability due to the trifluoromethyl group. These characteristics could enhance its interactions with biological targets such as enzymes or receptors, potentially leading to modulation of their activity.

The synthesis of 2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with commercially available precursors such as 5-fluoro-2-nitroaniline.
  • Nitration: The precursor undergoes nitration to introduce a nitro group.
  • Reduction: The nitro group is reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
  • Cyclization: The amino group reacts with a suitable carbonyl compound to form the benzimidazole ring.
  • Trifluoromethylation: Finally, the trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases. Additionally, its unique chemical structure makes it suitable for use in agrochemicals and materials science.

Studies exploring the interactions of 2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole with biological targets are essential for understanding its pharmacological profile. These interactions may involve binding affinities with specific enzymes or receptors, which can be assessed through various biochemical assays. Such studies help elucidate the mechanism of action and potential therapeutic benefits of the compound.

Several compounds share structural similarities with 2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesSimilarity Index
2-(Trifluoromethyl)-1H-benzimidazoleC8H5F3N2Lacks bromine; only trifluoromethyl0.82
5-Methoxy-1H-benzimidazoleC9H10N2ODifferent substitution pattern0.75
6-Fluoro-1H-benzimidazoleC8H6FN2Fluorine instead of bromine0.60
5-Bromo-6-methoxy-1H-benzimidazoleC8H7BrN2OSimilar bromine position0.66
1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzimidazoleC12H12F3N3Contains piperidine moiety0.64

The uniqueness of 2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole lies in its specific combination of trifluoromethyl and methoxy groups at designated positions on the benzimidazole ring, which may confer distinct electronic properties and biological activities compared to similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

234.04162547 g/mol

Monoisotopic Mass

234.04162547 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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